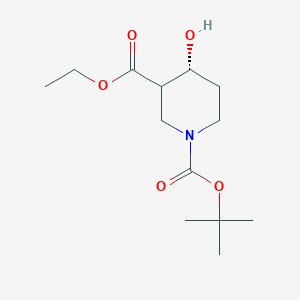

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate

Description

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features. It contains a piperidine ring substituted with tert-butyl, ethyl, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQOBKPQNOEQD-QVDQXJPCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CN(CC[C@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Protected Piperidine Derivatives

A high-yielding route involves the hydrogenation of 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate using palladium on activated charcoal (Pd/C) under hydrogen pressure. In ethanol at 40°C and 2585.81 Torr for 24 hours, this method achieves 99% yield of the target compound with complete retention of the (4R) configuration. The reaction proceeds via cleavage of the benzyl-type protecting group while preserving the ester functionalities.

Key Parameters

- Catalyst Loading : 10% Pd/C relative to substrate mass

- Solvent System : Ethanol for optimal solubility and hydrogen diffusion

- Temperature : Moderate heating (40°C) to accelerate deprotection without ester hydrolysis

Post-reaction workup involves filtration through Celite to remove the catalyst, followed by ethyl acetate washes and concentration under reduced pressure. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual protecting groups, with characteristic signals at δ 1.45–1.33 ppm (tert-butyl) and δ 4.14–4.02 ppm (ethyl ester).

Lithium Borohydride-Mediated Reduction

Stereoselective Hydroxylation of Keto Intermediates

Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) enables the reduction of tert-butyl-3-ethyl (3,4-cis)-4-ketopiperidine-1,3-dicarboxylate to the corresponding (4R)-hydroxy derivative. Under reflux conditions for 10 minutes, this method achieves 99.5% yield with exclusive formation of the cis-diol product. The reaction mechanism involves nucleophilic attack by BH₄⁻ at the carbonyl carbon, followed by protonation to establish the (4R) stereocenter.

Optimized Protocol

- Dissolve keto precursor (8.78 g, 0.032 mol) in anhydrous THF (1 L).

- Add LiBH₄ (32.2 mmol) dropwise at 0°C.

- Reflux for 10 minutes, then cool to room temperature.

- Quench with saturated KHSO₄ (1 L) and extract with ethyl acetate.

The aqueous phase is discarded, and the organic layer is dried over MgSO₄ before solvent evaporation. This method avoids racemization, as confirmed by chiral high-performance liquid chromatography (HPLC).

Enzymatic Hydroxylation Using Bakers’ Yeast

Biocatalytic Induction of (4R) Configuration

Fermenting bakers’ yeast catalyzes the asymmetric reduction of tert-butyl-3-ethyl 4-ketopiperidine-1,3-dicarboxylate to the (4R)-alcohol with >98% enantiomeric excess (ee). The keto substrate (16–19) is incubated with Saccharomyces cerevisiae in a glucose-rich medium at 30°C for 48 hours. NADPH-dependent dehydrogenases mediate hydride transfer, favoring the R-configuration due to steric constraints in the enzyme active site.

Advantages Over Chemical Methods

- Stereoselectivity : No requirement for chiral auxiliaries or resolving agents

- Sustainability : Aqueous reaction conditions and biodegradable catalysts

- Yield : 85–90% isolated yield after extraction and purification

Epoxide Ring-Opening Strategies

Regioselective Reduction of Piperidine Epoxides

Epoxide intermediates derived from 1-benzyl-4-methylpiperidin-3-ol undergo reductive ring-opening with lithium aluminum hydride (LiAlH₄) in THF at 0–5°C. This method produces a 45:55 mixture of regioisomers, with the desired (4R)-hydroxy product isolated via column chromatography (40–45% yield).

Comparative Analysis of Reducing Agents

| Reducing Agent | Solvent | Temperature (°C) | Yield of (4R)-Isomer (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0–5 | 45 |

| NaBH₄ | Ethanol | 25–30 | <5 |

| LiAlH₄ | Diethyl Ether | 0–5 | 42 |

Lithium aluminum hydride outperforms sodium borohydride due to its stronger reducing power and ability to cleave sterically hindered epoxides.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Pilot-scale synthesis employs continuous flow reactors with immobilized Pd/C catalysts. Substrate solution (0.5 M in ethanol) is pumped through a fixed-bed reactor at 50 bar H₂ and 60°C, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. This method reduces catalyst leaching and enables 24/7 operation with >99% conversion.

Economic Considerations

- Catalyst Recycling : 10 cycles without significant activity loss

- Energy Efficiency : 30% reduction in heating costs compared to batch reactors

Chemical Reactions Analysis

Baker’s Yeast Reduction

-

Reagents : Baker’s yeast in ethanol under anaerobic conditions.

-

Outcome : Produces the (4R)-hydroxy derivative with high stereoselectivity (>99% diastereomeric excess) .

-

Mechanism : Yeast enzymes selectively reduce the ketone to yield the desired stereochemistry .

Borohydride Reduction

-

Reagents : LiBH₄ in THF, followed by quenching with KHSO₄.

-

Conditions : Reflux for 10 minutes, then aqueous workup.

Functional Group Transformations

The compound undergoes several reactions to modify its functional groups, enabling further synthesis:

Stereochemical Considerations

The (4R)-hydroxy configuration is critical for downstream applications:

-

Absolute Configuration : Determined via conversion to bis-tosylate derivatives and comparison with literature optical rotation values .

-

Enantiomeric Purity : Achieved through chiral resolution or selective reduction protocols .

Reaction Mechanisms and Challenges

-

Steric Effects : The bulky tert-butyl group influences reaction rates and regioselectivity .

-

Hydrolytic Stability : The ester groups require controlled acidic/basic conditions to avoid cleavage .

-

Oxidation Sensitivity : The hydroxyl group can undergo further oxidation to ketones under specific conditions .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activity, particularly in pharmacology:

- Binding Affinity : Studies show it interacts with various biological targets, including neurotransmitter transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET) .

- Potential Therapeutic Applications :

- Neuropharmacological agents for treating mood disorders.

- Investigated for anti-inflammatory properties due to its structural characteristics.

Applications in Medicinal Chemistry

1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate has several promising applications:

- Drug Development : Its ability to modulate neurotransmitter systems makes it a candidate for developing medications targeting psychiatric conditions.

- Organic Synthesis : Serves as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Case Studies

Several studies have highlighted the applications of this compound:

- Neurotransmitter Interaction Study :

- Anti-inflammatory Research :

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and ethyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

- 1-tert-butyl 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate

- 1-tert-butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Comparison: Compared to similar compounds, 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate exhibits unique structural features that influence its reactivity and applications. The specific arrangement of substituents on the piperidine ring provides distinct chemical properties, making it a valuable compound in various research and industrial contexts.

Q & A

Basic Research Questions

Q. How can synthesis of 1-tert-butyl 3-ethyl (4R)-4-hydroxypiperidine-1,3-dicarboxylate be optimized for yield and purity?

- Methodology :

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 20–100°C. Catalysts like K₂CO₃ or Cs₂CO₃ improve nucleophilic substitution efficiency. For example, yields of 19.5–99% were achieved using K₂CO₃ in DMF at 20°C for 18 hours .

- Purification : Column chromatography with gradients (e.g., 0–10% EtOAc/heptane) effectively isolates the compound .

- Table : Key reaction parameters and yields:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 20 | 18 | 99 |

| Cs₂CO₃ | DMF | 100 | 5 | 24.5 |

Q. What analytical techniques confirm the structural integrity of the compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify stereochemistry (e.g., (4R)-configuration) and functional groups. Peaks for tert-butyl (δ ~1.4 ppm) and ethyl esters (δ ~1.2–4.3 ppm) are diagnostic .

- LCMS : Monitors molecular ion peaks (e.g., [M+H]+ at 698.8 m/z) and purity .

- IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What safety protocols are essential during handling?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : Flush eyes with water for 15 minutes if exposed. Consult a physician and provide SDS documentation .

Advanced Research Questions

Q. How can discrepancies in reaction yields under similar conditions be resolved?

- Methodology :

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading, temperature). For example, varying DMF volume and reaction time reduced trial-and-error iterations .

- Replicate Studies : Conduct triplicate experiments to assess reproducibility. Inconsistent yields (e.g., 19.5% vs. 99%) may stem from trace moisture or oxygen sensitivity .

Q. What computational methods aid in reaction mechanism elucidation or optimization?

- Methodology :

- Quantum Chemical Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at the piperidine ring) using DFT. ICReDD’s workflow integrates computational predictions with experimental validation .

- AI-Driven Optimization : Machine learning models trained on reaction databases can predict optimal catalysts or solvents, reducing development time .

Q. How to design experiments to study stereochemical effects on biological activity?

- Methodology :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) to isolate (4R)-isomer .

- Biological Assays : Compare IC₅₀ values of stereoisomers in target binding assays. For example, (4R)-configurations may enhance receptor affinity due to spatial alignment .

Q. How to address solubility challenges in aqueous reaction systems?

- Methodology :

- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% v/v) to improve solubility. Adjust pH to stabilize the ester groups .

- Surfactant Addition : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in biphasic reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.